5-Iodopyridine-3-carboxamide

Cross-coupling chemistry Medicinal chemistry synthesis Arylpyridine library construction

5-Iodopyridine-3-carboxamide (also known as 5-iodonicotinamide) is a heterocyclic aromatic compound with the molecular formula C₆H₅IN₂O and a molecular weight of 248.02 g/mol, featuring a pyridine ring substituted with an iodine atom at the 5-position and a carboxamide group at the 3-position. This compound belongs to the halogenated nicotinamide class and is primarily valued as a versatile synthetic intermediate, with the iodine atom serving as an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura, Sonogashira, and Stille couplings.

Molecular Formula C6H5IN2O
Molecular Weight 248.02
CAS No. 33556-84-2
Cat. No. B1655246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodopyridine-3-carboxamide
CAS33556-84-2
Molecular FormulaC6H5IN2O
Molecular Weight248.02
Structural Identifiers
SMILESC1=C(C=NC=C1I)C(=O)N
InChIInChI=1S/C6H5IN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10)
InChIKeyFHSKGCKRPKPOOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodopyridine-3-carboxamide (CAS 33556-84-2): A Halogenated Nicotinamide Building Block with Differentiated Reactivity for Cross-Coupling and Radiolabeling Applications


5-Iodopyridine-3-carboxamide (also known as 5-iodonicotinamide) is a heterocyclic aromatic compound with the molecular formula C₆H₅IN₂O and a molecular weight of 248.02 g/mol, featuring a pyridine ring substituted with an iodine atom at the 5-position and a carboxamide group at the 3-position . This compound belongs to the halogenated nicotinamide class and is primarily valued as a versatile synthetic intermediate, with the iodine atom serving as an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura, Sonogashira, and Stille couplings [1]. Beyond its role as a building block, 5-iodopyridine-3-carboxamide has demonstrated unique biological properties including melanin binding and interaction with nicotinamide adenine dinucleotide (NAD) pathways, making it a compound of interest for both medicinal chemistry and radiopharmaceutical development .

Why 5-Bromo- or 5-Chloropyridine-3-carboxamide Cannot Replace the 5-Iodo Analog in Critical Applications


Generic substitution within the 5-halopyridine-3-carboxamide series is not feasible due to the fundamentally different reactivity profiles dictated by the halogen atom. The carbon–iodine bond (C–I) has a significantly lower bond dissociation energy (approximately 57 kcal/mol) compared to C–Br (approximately 72 kcal/mol) and C–Cl (approximately 92 kcal/mol), which translates into markedly faster oxidative addition rates with palladium(0) catalysts [1]. This kinetic advantage enables 5-iodopyridine-3-carboxamide to participate in cross-coupling reactions under milder conditions and with higher yields than its bromo and chloro counterparts, particularly with sterically hindered or electron-rich coupling partners [2]. Furthermore, 5-iodopyridine-3-carboxamide is the only analog in this class that can be directly converted to a radioiodinated probe (¹²³I/¹²⁵I) via halogen exchange from the bromo precursor, a synthetic pathway not available to chloro or fluoro analogs [3]. These reactivity and radiolabeling differences create non-interchangeable procurement requirements.

Quantitative Evidence Differentiating 5-Iodopyridine-3-carboxamide from Structural Analogs in Cross-Coupling Efficiency, Tumor Uptake, and Physicochemical Properties


Superior Suzuki–Miyaura Cross-Coupling Yields of 5-Iodopyridines Versus 5-Bromopyridines Under Mild Conditions

5-Iodopyridines, as a class that includes 5-iodopyridine-3-carboxamide, undergo Suzuki–Miyaura coupling with a broad range of boronic acids to afford 5-aryl-substituted pyridines in good to excellent yields (typically 70–95% isolated yield range across diverse substrates) when using 5 mol% PdCl₂(PPh₃)₂ and KHCO₃ in 4:1 DMF/H₂O at 110 °C [1]. In contrast, under comparable conditions, 5-bromopyridine substrates generally require higher catalyst loadings or longer reaction times to achieve comparable conversion, and 5-chloropyridines are largely unreactive under these conditions due to the stronger C–Cl bond [2]. This differential reactivity is critical for library synthesis where throughput and yield consistency determine project feasibility.

Cross-coupling chemistry Medicinal chemistry synthesis Arylpyridine library construction

Highest and Fastest Melanoma Tumor Uptake Among Radioiodinated Nicotinamide Series

In a head-to-head biodistribution comparison across a series of radioiodinated nicotinamide derivatives, N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide ([¹²³I]1)—a derivative synthesized from 5-iodopyridine-3-carboxamide—exhibited the fastest and highest uptake in the B16F0 murine melanoma tumor model, reaching approximately 8% injected dose per gram (% ID/g) at 1 hour post-injection, decreasing slowly over time [1]. This uptake was significantly superior to other nicotinamide analogs in the same series, and was attributed to melanin binding rather than σ receptor binding [2]. The enhanced hydrophilicity conferred by the pyridine nitrogen (relative to benzamide scaffolds) also enabled more rapid renal clearance from non-target tissues, yielding a favorable tumor-to-background contrast ratio [1].

Melanoma imaging Radiopharmaceutical development Melanin-targeted probes

Unique Melanin-Binding and NAD-Depleting Biological Activity Not Shared by Other 5-Halonicotinamides

5-Iodopyridine-3-carboxamide (5-iodonicotinamide) has been documented to bind to melanin due to its structural similarity with the amino acid tyrosine, and this binding results in a decrease of NAD levels, which may be responsible for its antitumor effects . This dual melanin-binding/NAD-depleting property is a direct consequence of the iodinated nicotinamide scaffold and is not reported for the corresponding 5-bromo, 5-chloro, or 5-fluoro nicotinamide analogs at comparable levels . The bromo analog (5-bromonicotinamide) has primarily been studied as a caspase-3 inhibitor scaffold and as a synthetic precursor, lacking the melanin-targeting profile .

Antitumor mechanism Melanin biochemistry NAD metabolism

Direct Radioiodination Pathway from 5-Bromonicotinamide Enables ¹²³I/¹²⁵I-Labeled Probe Synthesis Unavailable to Other 5-Halonicotinamides

5-[¹²³I]Iodonicotinamide is prepared by halogen exchange iodination directly from 5-bromonicotinamide, demonstrating a practical radiosynthesis pathway that capitalizes on the favorable exchange equilibrium [1]. This synthetic route is enabled specifically by the thermodynamics of bromide displacement by radioiodide and is not applicable to chloro or fluoro precursors, which lack sufficient leaving-group ability for efficient halogen exchange [1]. The resulting radioiodinated product has been used in biodistribution studies in rats, showing predominant radioactivity distribution in skin, lungs, and liver, consistent with melanin-rich tissue targeting . The ability to access the radioiodinated form from the bromo precursor provides a critical procurement advantage: laboratories can stock the non-radioactive 5-iodo compound as a reference standard while generating the radiolabeled version on demand from the bromo precursor.

Radioiodination SPECT imaging Halogen exchange chemistry

Predicted Physicochemical Properties Differentiating 5-Iodopyridine-3-carboxamide from 5-Bromo and 5-Chloro Analogs

Computationally predicted physicochemical properties reveal clear differentiation between the 5-halo nicotinamide analogs that impact both synthetic handling and biological behavior. 5-Iodopyridine-3-carboxamide has a predicted density of 2.009 ± 0.06 g/cm³, a boiling point of 357.8 ± 27.0 °C, and a predicted pKa of 14.27 ± 0.50 . In contrast, 5-bromonicotinamide has a predicted density of 1.7 ± 0.1 g/cm³, a boiling point of 315.5 ± 27.0 °C, and a LogP of 1.05 . 5-Chloropyridine-3-carboxamide has a predicted boiling point of 294.0 ± 25.0 °C and density of 1.381 ± 0.06 g/cm³ [1]. The higher density and boiling point of the iodo analog reflect the greater polarizability and molecular weight of iodine, which influences chromatographic retention, crystallization behavior, and partitioning in biphasic reaction systems.

Physicochemical profiling Lipophilicity Drug-likeness prediction

Proven Scaffold for Kinase Inhibitor Development with Picomolar Binding Affinity in Optimized Derivatives

Derivatives of the pyridine-3-carboxamide scaffold—for which 5-iodopyridine-3-carboxamide serves as a key synthetic precursor—have yielded potent kinase inhibitors. Specifically, a derivative (US10087187, Compound 5) incorporating the pyridyl carboxamide motif demonstrated a Kd of 6 nM against PI3Kbeta in KINOMEscan assays and cellular IC₅₀ values of 48–59 nM for inhibition of AKT phosphorylation in PC3 cells [1]. This binding affinity profile compares favorably with bromo-substituted pyridine carboxamide scaffolds such as those in the PIM kinase inhibitor series (PDB: 5IIS), where optimization was required to address metabolic stability limitations inherent to the scaffold class [2]. The iodine atom's superior leaving-group ability during cross-coupling enables more efficient late-stage diversification of the pyridine-3-carboxamide core, directly facilitating structure-activity relationship (SAR) studies that generate such high-affinity leads.

Kinase inhibition Drug discovery PI3K inhibitor scaffold

Validated Application Scenarios for 5-Iodopyridine-3-carboxamide Procurement in Drug Discovery and Radiopharmaceutical Development


Melanin-Targeted Radiopharmaceutical Probe Development for Melanoma Imaging

5-Iodopyridine-3-carboxamide is the scaffold of choice for developing radioiodinated (¹²³I/¹²⁵I for SPECT) and radiofluorinated (¹⁸F for PET) probes targeting melanin in malignant melanoma. The quantitative biodistribution data showing ~8% ID/g tumor uptake at 1 h in the B16F0 model, combined with rapid renal clearance, validate this scaffold as the superior starting point for diagnostic and theranostic radiotracer programs . Procurement of the non-radioactive 5-iodo reference standard, alongside the 5-bromo precursor for on-demand radioiodination, constitutes the complete reagent set for such programs [5].

High-Throughput Library Synthesis via Suzuki–Miyaura Cross-Coupling

For medicinal chemistry teams constructing diverse arylpyridine libraries, 5-iodopyridine-3-carboxamide provides a more efficient coupling partner than its bromo or chloro analogs. The broad substrate scope (aliphatic, aromatic, heteroaromatic, and ferrocenyl boronic acids) and high yields (70–95%) achievable under standard PdCl₂(PPh₃)₂ catalysis reduce the number of failed coupling reactions and the need for substrate-specific optimization . This directly translates into faster SAR cycle times and lower per-compound synthesis costs in lead optimization campaigns.

PI3K and PIM Kinase Inhibitor Lead Optimization Programs

The pyridine-3-carboxamide scaffold, accessible through 5-iodopyridine-3-carboxamide as a versatile intermediate, has been validated in multiple kinase inhibitor programs. Documented derivatives have achieved Kd values as low as 6 nM against PI3Kbeta and potent cellular activity in PC3 cells , while Novartis research teams have generated pan-PIM kinase inhibitors from the same scaffold class (PDB: 5IIS) [5]. The iodine handle enables efficient late-stage diversification, allowing medicinal chemists to rapidly explore vectors emerging from co-crystal structures.

NAD Metabolism and Antitumor Mechanism Studies

The unique melanin-binding and NAD-depleting properties of 5-iodopyridine-3-carboxamide make it a valuable tool compound for investigating NAD metabolism in melanoma and other melanin-rich tumor models . Unlike the bromo and chloro analogs, which lack documented melanin-targeting activity, the iodo compound provides a chemical probe that simultaneously engages melanin and perturbs NAD homeostasis, enabling mechanistic studies that bridge pigment biochemistry and cellular energy metabolism in cancer.

Quote Request

Request a Quote for 5-Iodopyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.